Potency Against Recombinant Human SCD1: SCD1 Inhibitor-1 vs. MK-8245 and CAY10566
SCD1 inhibitor-1 demonstrates an IC50 of 8.8 nM against recombinant human SCD1 enzyme, positioning it as a highly potent inhibitor, though MK-8245 exhibits even greater potency (IC50 1 nM). However, SCD1 inhibitor-1 offers a distinct balance of potency and liver selectivity not achieved by CAY10566 (IC50 26 nM for human SCD1) [1][2].
| Evidence Dimension | IC50 (nM) against recombinant human SCD1 enzyme |
|---|---|
| Target Compound Data | 8.8 nM |
| Comparator Or Baseline | MK-8245: 1 nM; CAY10566: 26 nM |
| Quantified Difference | MK-8245 is 8.8x more potent; SCD1 inhibitor-1 is 3x more potent than CAY10566 |
| Conditions | In vitro enzyme assay using recombinant human SCD1 |
Why This Matters
Researchers requiring high potency with liver selectivity may prefer SCD1 inhibitor-1 over less potent CAY10566, while those requiring maximal potency may opt for MK-8245 despite potential trade-offs in selectivity profile.
- [1] Iida T, et al. Eur J Med Chem. 2018;158:832-852. View Source
- [2] MK-8245 Datasheet. TargetMol. View Source
